1-Bromo-4-(4,4,4-trifluorobutoxy)benzene
Overview
Description
1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom and a trifluorobutoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(4,4,4-trifluorobutoxy)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
- Substituted benzene derivatives
- Phenols or quinones
- 4-(4,4,4-trifluorobutoxy)benzene
Scientific Research Applications
1-Bromo-4-(4,4,4-trifluorobutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new materials with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluorobutoxy group imparts unique electronic properties to the benzene ring, influencing its reactivity and interactions with other molecules. The bromine atom serves as a reactive site for further chemical modifications, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-butoxybenzene
- 1-Bromo-4-(trifluoromethyl)benzene
Comparison: 1-Bromo-4-(4,4,4-trifluorobutoxy)benzene is unique due to the presence of the trifluorobutoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-bromo-4-(4,4,4-trifluorobutoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-8-2-4-9(5-3-8)15-7-1-6-10(12,13)14/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOCRHOPLAYFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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